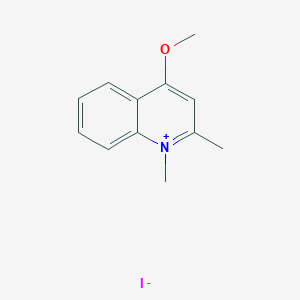![molecular formula C10H7F3O B12867188 4-[1-(Trifluoromethyl)vinyl]benzaldehyde CAS No. 893738-45-9](/img/structure/B12867188.png)
4-[1-(Trifluoromethyl)vinyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(Trifluoromethyl)vinyl]benzaldehyde is an organic compound with the molecular formula C10H7F3O. It is characterized by the presence of a trifluoromethyl group attached to a vinyl group, which is further connected to a benzaldehyde moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Trifluoromethyl)vinyl]benzaldehyde typically involves the reaction of benzaldehyde derivatives with trifluoromethyl-containing reagents. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group onto the vinyl position of the benzaldehyde . The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent flow rates, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(Trifluoromethyl)vinyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[1-(Trifluoromethyl)vinyl]benzoic acid.
Reduction: 4-[1-(Trifluoromethyl)vinyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[1-(Trifluoromethyl)vinyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-[1-(Trifluoromethyl)vinyl]benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
4-[1-(Trifluoromethyl)vinyl]benzaldehyde is unique due to the presence of both a trifluoromethyl group and a vinyl group attached to the benzaldehyde moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other trifluoromethyl-substituted benzaldehydes .
Propriétés
Numéro CAS |
893738-45-9 |
|---|---|
Formule moléculaire |
C10H7F3O |
Poids moléculaire |
200.16 g/mol |
Nom IUPAC |
4-(3,3,3-trifluoroprop-1-en-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H7F3O/c1-7(10(11,12)13)9-4-2-8(6-14)3-5-9/h2-6H,1H2 |
Clé InChI |
KHMGSKYGPOOPSN-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=C(C=C1)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)

![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)



![4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12867154.png)

![1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)

![3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)

